N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound It belongs to the class of benzoxazepines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Methyl Group: This step involves the methylation of the benzoxazepine core.
Attachment of the Phenoxyacetamide Group: This step involves the reaction of the intermediate with 4-methylphenoxyacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for the development of new drugs.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. It could be evaluated for its efficacy and safety in treating various diseases.
Industry
In industry, this compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepine Derivatives: These compounds share the benzoxazepine core structure and might have similar biological activities.
Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide group and might have similar chemical properties.
Uniqueness
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide is unique due to the specific combination of functional groups and its potential applications. Its structure might confer unique properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-6-15(7-4-13)25-12-18(22)20-14-5-8-17-16(11-14)19(23)21(2)9-10-24-17/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVATXSFEKNJLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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